molecular formula C21H26N6O B5631373 3-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine

3-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine

Cat. No. B5631373
M. Wt: 378.5 g/mol
InChI Key: IMDQLHCIIUCEEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been explored through various methods. For example, a Cu-catalyzed synthesis utilizing ethyl tertiary amines as carbon sources under aerobic oxidative conditions demonstrates a novel activation mode of ethyl tertiary amines, featuring broad substrate scope and good functional group tolerance (Rao, Mai, & Song, 2017). Another approach involves a room-temperature, transition-metal-free synthesis, highlighting a method for efficiently generating 3-aryl imidazo[1,2-a]pyridines (Lee & Park, 2015).

Molecular Structure Analysis

The molecular structure and characteristics of imidazo[1,2-a]pyridine derivatives have been analyzed through techniques like X-ray crystallography. Studies such as the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives provide detailed insights into the molecular orientations and interactions within these compounds (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, contributing to their diverse chemical properties. For example, the multicomponent reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates presents a straightforward approach to fully substituted furans (Pan, Li, Yan, Xing, & Cheng, 2010). This indicates the versatility of imidazo[1,2-a]pyridines in synthesizing complex molecules through nucleophilic addition and cycloaddition reactions.

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, such as their vibrational spectra and molecular structure, have been studied using density functional theory (DFT) and X-ray crystallography. These studies provide a comprehensive understanding of the structural parameters, bond lengths, and angles, which are crucial for predicting the behavior of these compounds in various environments (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridines are influenced by their ability to participate in a range of reactions, including carbene transformations and C-H functionalizations. These properties are pivotal for the synthesis of diverse imidazo[1,2-a]pyridine derivatives, highlighting the compound's significance in organic synthetic chemistry (Yu, Su, & Cao, 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future directions in this field could involve the development of new drugs using imidazole or its derivatives.

properties

IUPAC Name

4-imidazol-1-yl-1-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c28-20(4-2-10-25-13-8-23-17-25)26-11-5-19(6-12-26)21-24-9-14-27(21)16-18-3-1-7-22-15-18/h1,3,7-9,13-15,17,19H,2,4-6,10-12,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDQLHCIIUCEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)CCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine

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